4-Amino-3-fluoro-2-methylbenzoic acid is an aromatic compound that belongs to the class of substituted benzoic acids. Its structure features an amino group and a fluorine atom attached to a methyl-substituted benzene ring. This compound is of significant interest in organic chemistry and pharmaceutical research due to its potential applications as an intermediate in drug synthesis.
4-Amino-3-fluoro-2-methylbenzoic acid is classified as an aromatic amine and a substituted benzoic acid. Its unique functional groups contribute to its reactivity and potential biological activity, making it a valuable compound in medicinal chemistry.
The synthesis of 4-amino-3-fluoro-2-methylbenzoic acid typically involves several steps:
The molecular formula for 4-amino-3-fluoro-2-methylbenzoic acid is , with a molecular weight of approximately 183.18 g/mol. The structural features include:
The compound's structure can be represented by its canonical SMILES notation: CC1=C(C=CC(=C1F)N)C(=O)O.
4-Amino-3-fluoro-2-methylbenzoic acid can undergo various chemical transformations:
The mechanism of action for 4-amino-3-fluoro-2-methylbenzoic acid involves its interaction with biological targets:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.18 g/mol |
| Melting Point | 215-216 °C |
| Solubility | Soluble in water |
| pKa | Approximately 4.5 |
These properties indicate that 4-amino-3-fluoro-2-methylbenzoic acid has moderate solubility in water and a relatively high melting point, suggesting stability under standard conditions .
4-Amino-3-fluoro-2-methylbenzoic acid has several applications across various fields:
Synthesizing 4-amino-3-fluoro-2-methylbenzoic acid typically requires multi-step sequences starting from halogenated benzoic acid precursors. One validated route involves:
Table 1: Representative Multi-Step Synthesis
| Step | Reaction | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄, 0°C → rt | 60-75 |
| 2 | Reduction | H₂ (1 atm), Pd/C, MeOH | >90 |
| 3 | Protection | (Boc)₂O, solvent, base | 85-95 |
| 4 | Deprotection | TFA (Boc) or H₂/Pd (Cbz) | 80-92 |
Achieving correct positional functionality demands precise control:
Table 2: Regioselectivity in Electrophilic Substitution
| Precursor | Electrophile | Positional Preference | Ratio (5:6-Nitro) |
|---|---|---|---|
| 3-Fluoro-2-Me-benzoic acid | NO₂⁺ | C6 > C5 | 85:15 |
| 3-Fluoro-2-CO₂H-benzoic acid | NO₂⁺ | C6 | >98:2 |
Simultaneous protection of −NH₂ and −CO₂H groups is critical for orthogonal functionalization:
Table 3: Protecting Group Stability
| Protecting Group | Stability | Cleavage Conditions | Compatibility |
|---|---|---|---|
| Boc (amino) | Bases, nucleophiles | TFA, HCl/dioxane | Nitration, DoL |
| Cbz (amino) | Mild bases | H₂/Pd-C | Non-reducing steps |
| Methyl ester (acid) | Grignards, mild acids | LiOH/THF/H₂O | Boc deprotection |
Final product purity (>99% HPLC) is achievable via:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: